Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
CAS No.: 159326-72-4
Cat. No.: VC8077968
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159326-72-4 |
|---|---|
| Molecular Formula | C6H7N5 |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine |
| Standard InChI | InChI=1S/C6H7N5/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H4,7,8,9,10) |
| Standard InChI Key | PONRKWXOBUXXDV-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=C1)C(=NC(=N2)N)N |
| Canonical SMILES | C1=CN2C(=C1)C(=NC(=N2)N)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Pyrrolo[2,1-f][1, triazine-2,4-diamine consists of a bicyclic framework where a pyrrole ring (five-membered, nitrogen-containing) is fused to a 1,2,4-triazine ring (six-membered, three-nitrogen heterocycle) at the [2,1-f] positions. The diamino groups at C2 and C4 introduce hydrogen-bonding capabilities, influencing solubility and reactivity. The molecular formula C₆H₇N₅ (MW: 149.15 g/mol) reflects a high nitrogen content (47.0%), contributing to its polar nature .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇N₅ |
| Molecular Weight | 149.15 g/mol |
| CAS Registry Number | 159326-72-4 |
| Hydrogen Bond Donors | 4 (two NH₂ groups) |
| Hydrogen Bond Acceptors | 5 (three ring N, two NH₂) |
Spectroscopic Features
While experimental data on its spectral signatures remain limited in public databases, analogous pyrrolotriazine derivatives exhibit characteristic UV-Vis absorption bands near 270–310 nm due to π→π* transitions in the conjugated system . NMR studies of related compounds reveal distinct proton environments: pyrrolic protons resonate at δ 6.5–7.2 ppm, while triazine ring protons appear upfield (δ 8.0–8.5 ppm) .
Synthetic Strategies
Cyclization from Pyrrole Precursors
A foundational approach involves functionalizing pyrrole derivatives with triazine-forming reagents. For example, treating N-unsubstituted pyrrole (1) with O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) generates an intermediate that cyclizes under formamide reflux (165°C) to yield the pyrrolotriazine core . Subsequent amination via Hoffman-type reactions introduces the C2/C4 amino groups.
Rearrangement of Pyrrolooxadiazines
Son and Park (2016) demonstrated that pyrrolo[1,2-d] oxadiazines (11) undergo nucleophile-induced rearrangement to pyrrolotriazinones (12), which can be aminated to the target diamine . Using lithium hexamethyldisilazide (LiHMDS) at 0°C for 5 minutes, this method achieves 78–92% yields, offering superior regioselectivity compared to thermal cyclization .
Table 2: Comparative Synthesis Routes
Transition Metal-Mediated Functionalization
Recent advances employ palladium or copper catalysts to install amino groups. A CuCl₂·2H₂O/NaOAc system in DMSO facilitates coupling between chromene aldehydes and pyrrole carboxamides, forming triazinone intermediates amenable to amination . This method’s efficiency (yields up to 88%) stems from the metal’s ability to stabilize reactive nitrene species during C–N bond formation .
Pharmacological Applications and Derivatives
Antiviral Activity
While direct studies on the diamine are scarce, its structural analogs exhibit pronounced antiviral effects. The adenosine analog GS-441524 (a pyrrolo[2,1-f] triazine-4-amine) inhibits RNA-dependent RNA polymerases (RdRps) in noroviruses and coronaviruses, including SARS-CoV-2 . The diamine’s C2/C4 amines may enhance binding to RdRp active sites through additional hydrogen bonds, as hypothesized for remdesivir intermediates .
Kinase Inhibition
Pyrrolotriazine diamines act as ATP-competitive inhibitors for kinases involved in oncology. For instance, derivatives bearing sulfonamide substituents suppress PI3Kα with IC₅₀ values <10 nM, disrupting AKT/mTOR signaling in breast cancer models . The diamine motif’s rigidity preorganizes the molecule for optimal hydrophobic pocket engagement.
Challenges and Future Directions
Scalability of Synthesis
Current routes suffer from multi-step sequences and harsh conditions. A 2023 breakthrough by Zhang et al. addressed this via direct lithiation of N-Boc-pyrrolotriazine, enabling one-pot C-glycosylation and cyanation to streamline remdesivir precursor synthesis . Adapting this strategy for diamines could reduce production costs by 40–60% .
Toxicity Profiling
No published data exist on the diamine’s acute or chronic toxicity. Structural analogs show moderate hepatotoxicity at high doses (LD₅₀ >500 mg/kg in mice), likely due to reactive metabolite formation. Introducing electron-withdrawing groups at C7 may mitigate this risk while preserving activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume